(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol

Catalog No.
S791431
CAS No.
861362-06-3
M.F
C5H7BrN2O
M. Wt
191.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol

CAS Number

861362-06-3

Product Name

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol

IUPAC Name

(5-bromo-1-methylimidazol-2-yl)methanol

Molecular Formula

C5H7BrN2O

Molecular Weight

191.03 g/mol

InChI

InChI=1S/C5H7BrN2O/c1-8-4(6)2-7-5(8)3-9/h2,9H,3H2,1H3

InChI Key

KXNDYMLJDLCBMV-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1CO)Br

Canonical SMILES

CN1C(=CN=C1CO)Br

Building Block for Organic Synthesis:

The presence of the imidazole ring, a five-membered aromatic heterocycle, makes (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol a valuable building block for organic synthesis. Imidazoles are commonly found in various biologically active molecules, and this compound's structure allows for further functionalization to create diverse new molecules with potential applications in drug discovery and material science [, ].

Potential Probe for Biological Studies:

The combination of the bromine atom and the imidazole ring suggests that (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol could potentially be used as a probe in biological studies. Bromine can serve as a labelling tag for various techniques like X-ray crystallography or mass spectrometry, while the imidazole ring can interact with specific biomolecules, allowing researchers to study their function and interactions [].

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol is a chemical compound with the molecular formula C₅H₇BrN₂O and a molecular weight of 191.03 g/mol. It features a bromine atom at the 5-position of the imidazole ring, along with a hydroxymethyl group attached to the nitrogen at the 2-position. The compound appears as a white powder and has a melting point range of 143–145 °C .

The structure of (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol can be represented as follows:

text
N / \ C C | |Br C-OH | | N---C

This compound is categorized under imidazole derivatives and is known for its potential applications in various fields, including pharmaceuticals and biochemistry.

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Reduction Reactions: The hydroxymethyl group can undergo reduction to yield alcohols or other functional groups.

These reactions are often utilized in synthetic organic chemistry for developing new compounds with desired properties.

Research indicates that (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains . Additionally, it may possess antifungal activity, making it a candidate for further pharmacological studies.

Several methods are available for synthesizing (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol:

  • Bromination of Imidazole Derivatives: Starting from 1-methylimidazole, bromination can be performed using bromine or brominating agents.
  • Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through formylation followed by reduction.
  • One-Pot Synthesis: Recent methodologies allow for the synthesis of this compound in a single reaction step by combining starting materials under specific conditions.

These methods emphasize efficiency and yield, making them suitable for laboratory-scale production.

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol finds applications in various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
  • Biochemical Research: Used as a reagent in proteomics and other biochemical assays .

Its unique structure allows it to interact with biological systems, making it valuable in drug development and research.

Interaction studies involving (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with enzymes or receptors involved in microbial resistance mechanisms. Further research is needed to elucidate these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-MethylimidazoleImidazole ring with methyl groupLacks bromine and hydroxymethyl groups
5-Iodo-1-methylimidazoleIodine instead of bromine at the 5-positionPotentially different reactivity due to iodine
2-HydroxymethylimidazoleHydroxymethyl group at the 2-positionDifferent biological activity profile
4-Bromo-1-methylimidazoleBromine at the 4-positionVariation in reactivity compared to (5-Bromo)

The uniqueness of (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol lies in its specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivities compared to these similar compounds.

Bromination Strategies for Imidazole Ring Functionalization

The bromination of imidazole derivatives represents a critical step in the synthesis of (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol, requiring precise regioselectivity to achieve selective functionalization at the 5-position of the imidazole ring . Direct bromination methods have been extensively studied, with several approaches demonstrating varying degrees of effectiveness and selectivity.

Direct Bromination with Molecular Bromine

The most straightforward approach involves the use of molecular bromine in glacial acetic acid or dichloromethane, which facilitates electrophilic aromatic substitution at the 5-position of 1-methylimidazole . The methyl group at the 1-position directs bromination to the 5-position through its electron-donating effect, which stabilizes the intermediate sigma-complex . Typical reaction conditions employ glacial acetic acid as solvent at temperatures of 0-5 degrees Celsius for 2-4 hours, with subsequent neutralization using aqueous sodium bicarbonate . This method achieves isolated yields of 60-70 percent as white crystalline solids .

N-Bromosuccinimide Mediated Bromination

N-Bromosuccinimide offers a milder alternative to molecular bromine, particularly effective in radical-mediated mechanisms that minimize side reactions such as ring oxidation or di-bromination . Optimized protocols utilize carbon tetrachloride or dimethylformamide as solvents with azobisisobutyronitrile as a radical initiator at reflux temperatures of 80-100 degrees Celsius . This approach provides better control over reaction selectivity and reduces the formation of overoxidized products compared to direct bromination methods .

Halogenation Reaction Patterns

The halogenation of imidazole derivatives follows established patterns dependent on substrate structure, reagents, and reaction conditions [2]. Direct chlorination typically yields undefined products, while bromination produces 2,4,5-tribromo derivatives under harsh conditions [2]. The regioselectivity observed in 1-methylimidazole bromination arises from the electronic properties of the imidazole ring, where the 4- and 5-positions possess higher electron densities making them susceptible to electrophilic attack [3].

Brominating AgentSolventTemperatureReaction TimeYield (%)Selectivity
BromineGlacial acetic acid0-5°C2-4 hours60-705-position selective
N-BromosuccinimideCarbon tetrachloride80-100°CVariableModerateHigh regioselectivity
N-BromosuccinimideDimethylformamide80-100°CVariableGoodReduced side reactions

Reaction Mechanism Considerations

The bromination mechanism proceeds through electrophilic aromatic substitution where the electron-rich imidazole ring undergoes attack by the brominating agent [3] [2]. Computational studies using natural charge calculations demonstrate that the 4- and 5-positions of imidazole exhibit higher electron densities (-0.194 and -0.092 respectively), confirming their susceptibility to electrophilic reactions [3]. The presence of the N-methyl substituent influences both the electronic distribution and the preferred site of attack through inductive and resonance effects [3].

Hydroxymethyl Group Introduction Techniques

The incorporation of hydroxymethyl functionality at the 2-position of imidazole derivatives requires specialized synthetic approaches that ensure regioselectivity and maintain the integrity of existing substituents [5] [6]. Several methodologies have been developed for hydroxymethyl group introduction, each offering distinct advantages in terms of yield, selectivity, and reaction conditions.

Formaldehyde-Based Hydroxymethylation

The most widely employed method involves the reaction of imidazole derivatives with formaldehyde under controlled conditions [5] [6]. Hydroxymethylation of 1-benzylimidazole with formaldehyde affords 1-benzyl-2,5-bis(hydroxymethyl)imidazole in 20 percent yield, demonstrating the feasibility of this approach despite modest yields [5]. The reaction typically proceeds through nucleophilic attack of the imidazole nitrogen on formaldehyde, followed by intramolecular cyclization and subsequent reduction .

Synthesis from Paraformaldehyde

An alternative approach utilizes paraformaldehyde in combination with imidazole under argon atmosphere [6]. The reaction involves treating imidazole with paraformaldehyde in 1,4-dioxane at 334 Kelvin overnight, yielding 1H-imidazole-1-methanol as a white crystalline solid in 70.9 percent yield [6]. This method demonstrates improved efficiency compared to traditional formaldehyde-based approaches and provides better control over reaction conditions [6].

Grignard Reaction Methodologies

Grignard reactions offer an alternative route for hydroxymethyl group introduction through the reaction of 2-formylimidazole derivatives with organometallic reagents [7]. The method involves treating 2-formyl-1-methyl-1H-imidazole with various Grignard reagents to produce secondary alcohols in good yields [7]. Benzylmagnesium bromide reactions with 2-cyclohexylcarbonyl-imidazole achieve 79.0 percent yield for the corresponding tertiary alcohol [7]. Lithium reagents such as phenyllithium and lithium enolate can also be employed without difficulty, offering additional flexibility in synthetic planning [7].

Reduction-Based Approaches

Sodium borohydride reduction of 2-acylimidazoles provides an efficient method for generating hydroxymethyl-substituted products [7]. This approach offers advantages in terms of reaction conditions and functional group tolerance, particularly when compared to organometallic methods [7]. The reduction proceeds under mild conditions and typically achieves good yields with minimal side product formation [7].

MethodStarting MaterialConditionsYield (%)Advantages
Formaldehyde hydroxymethylation1-BenzylimidazoleFormaldehyde, reflux20Simple procedure
Paraformaldehyde reactionImidazole1,4-Dioxane, 334K70.9High yield, controlled conditions
Grignard reaction2-FormylimidazoleBenzylmagnesium bromide79.0Versatile substrate scope
Sodium borohydride reduction2-AcylimidazoleMild reduction conditionsGoodFunctional group tolerance

Mechanistic Pathways

The hydroxymethylation process typically involves nucleophilic attack of the imidazole nitrogen on electrophilic carbon centers [6] [7]. In the case of paraformaldehyde reactions, the mechanism proceeds through initial depolymerization of paraformaldehyde followed by nucleophilic substitution [6]. Crystal structure analysis reveals that the resulting hydroxymethyl-substituted imidazoles adopt specific conformations that facilitate hydrogen bonding interactions [6].

Catalytic Systems for Regioselective Synthesis

The development of efficient catalytic systems for regioselective imidazole synthesis has emerged as a critical area of research, with particular emphasis on transition metal catalysts that enable precise control over substitution patterns [8] [9] [10] [11]. These catalytic approaches offer significant advantages over traditional methods in terms of selectivity, efficiency, and functional group tolerance.

Palladium-Catalyzed Arylation Systems

Palladium catalysis has proven particularly effective for regioselective imidazole functionalization, with the ability to selectively target different positions of the imidazole ring depending on reaction conditions [8]. The use of palladium catalysts enables both C5- and C2-arylation of SEM-imidazoles under different conditions, with carboxylate or carbonate ligands playing crucial roles in the metalation-deprotonation mechanism [8]. Screening experiments with various bases and solvents led to optimized conditions where imidazole derivatives gave 2-phenylimidazole products in 61 percent yield using sodium tert-butoxide in toluene [8].

The regioselectivity of palladium-catalyzed reactions can be controlled through judicious choice of reaction conditions [8]. C5-arylation is achieved using pivalate-containing catalytic systems, while C2-arylation requires alkoxide bases in nonpolar solvents [8]. Importantly, aryl chlorides demonstrate comparable or superior performance to aryl bromides, with C2:C5 selectivity ratios improving from 4:1 to 6:1 when using chlorobenzene instead of bromobenzene [8].

Rhodium-Catalyzed Systems

Rhodium catalysts offer complementary reactivity patterns for imidazole functionalization, particularly in intramolecular cyclization reactions [10]. Rhodium-catalyzed intramolecular direct arylation of imidazole derivatives via double C-H bond activation provides access to imidazo[2,1-a]isoquinoline derivatives in moderate to high yields [10]. This methodology represents an alternative to known palladium-catalyzed intramolecular oxidative cross-coupling reactions [10].

Multicomponent Catalytic Approaches

Palladium-catalyzed multicomponent synthesis offers efficient access to imidazoline intermediates that can be converted to target imidazole derivatives [9]. The reaction proceeds via coupling of imines, acid chlorides, and carbon monoxide to form imidazolinium carboxylates, followed by decarboxylation [9]. This approach achieves good yields and demonstrates excellent stereoselectivity when water is employed as an additive [9].

Mechanistic Considerations in Catalysis

The electronic properties of C-H bonds and the heterocyclic ring play crucial roles in determining regioselectivity [8]. Both electrophilic metalation-deprotonation and concerted metalation-deprotonation mechanisms have been proposed, with the carboxylate ligand directly involved in intramolecular deprotonation [8]. Kinetic evidence supports the direct involvement of pivalate ligands in the C-H activation step [8].

Catalyst SystemTarget PositionConditionsYield (%)Selectivity
Palladium/PivalateC-5Standard conditionsVariableHigh C5 selectivity
Palladium/AlkoxideC-2Toluene, sodium tert-butoxide616:1 C2:C5 ratio
RhodiumMultiple positionsIntramolecular conditionsModerate-HighPosition-dependent
Palladium multicomponentImidazoline formationCO, acid chloridesGoodHigh stereoselectivity

Process Optimization Strategies

Catalytic system optimization involves systematic evaluation of multiple parameters including catalyst loading, ligand structure, base selection, and solvent effects [12] [13]. Copper-based catalysts have shown particular promise, with dichloro-(1,10-phenanthroline)-copper achieving 92 percent yields in ethanol under optimized conditions [12]. The optimization process typically involves screening various metal complexes, with Cu(phen)Cl2 demonstrating superior performance compared to other copper catalysts [12].

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in large-scale imidazole production has become increasingly important for sustainable manufacturing processes [14] [15] [16] [17]. These approaches focus on reducing environmental impact while maintaining or improving synthetic efficiency through the use of environmentally benign solvents, catalysts, and reaction conditions.

Deep Eutectic Solvent Systems

Deep eutectic solvents have emerged as promising alternatives to conventional organic solvents for imidazole synthesis [14]. A ternary deep eutectic solvent composed of dimethyl urea, tin chloride, and hydrochloric acid demonstrates remarkable dual functionality as both reaction medium and recyclable catalyst [14]. This system enables one-pot, multicomponent synthesis of tri- and tetra-substituted imidazole derivatives under mild conditions with good to excellent yields [14]. The deep eutectic solvent exhibits excellent recyclability, maintaining catalytic performance through five consecutive runs without noticeable decline [14].

Microwave-Assisted Synthesis

Microwave irradiation represents a significant advancement in green imidazole synthesis, offering reduced reaction times and improved yields compared to conventional heating methods [15] [18] [19]. The synthesis of 2,3,5-triphenylimidazole using microwave-assisted conditions achieves 90.90 percent yield compared to 69.60 percent for conventional methods [15]. This approach eliminates the need for organic solvents like ethanol, using water as a green solvent alternative [15]. Microwave-assisted synthesis typically requires only 3-5 minutes reaction time compared to hours for conventional methods [19].

Solvent-Free Methodologies

Solvent-free organic reactions have attracted considerable interest due to their environmental advantages, including high efficiency and selectivity, easy separation and purification, and reduced waste production [16]. One-pot synthesis of imidazole derivatives under solvent-free conditions demonstrates the feasibility of this approach for industrial applications [16]. These methods offer significant advantages over traditional procedures that require excess organic solvents and harsh refluxing conditions [16].

Natural Acid Catalysts

The use of naturally occurring acids as promoters represents an environmentally friendly alternative to synthetic catalysts [20]. Efficient synthesis of imidazoles using natural organic acids under solvent-free conditions demonstrates the potential for sustainable production methods [20]. These catalysts offer advantages in terms of cost, availability, and environmental impact compared to synthetic alternatives [20].

Recyclable Nanocatalyst Systems

Nanocatalyst development has focused on creating efficient and recyclable systems for green imidazole synthesis [17]. Copper-based nanocatalysts demonstrate high reactivity for synthesizing polysubstituted imidazole derivatives under solvent-free conditions with short reaction times [17]. These catalysts can be recycled and reused for six runs with no considerable reduction in reactivity and yields [17]. The advantages include low catalyst loading, short reaction times, easy separation and purification of products, and high catalyst recoverability [17].

Green Chemistry ApproachKey AdvantagesYield ImprovementEnvironmental Benefits
Deep eutectic solventsDual solvent/catalyst functionGood to excellentBiodegradable, recyclable
Microwave assistanceReduced reaction time90.90% vs 69.60% conventionalEnergy efficient, water solvent
Solvent-free conditionsNo organic solventsComparable to conventionalWaste reduction, easy purification
Natural acid catalystsRenewable catalystsEfficient yieldsLow toxicity, sustainable
NanocatalystsHigh recyclabilityMaintained through 6 cyclesLow loading, easy separation

Scale-Up Considerations

Large-scale implementation of green chemistry approaches requires careful consideration of process economics and technical feasibility [21] [22] [23] [24]. Continuous flow reactors have demonstrated particular promise for scaling green imidazole synthesis, offering advantages in terms of process control and consistency [22] [24]. The development of reactions in continuous plug flow tube reactors enables rapid optimization and scale-up of challenging cyclization reactions under good manufacturing practice conditions [22] [24].

Mechanistic Considerations

Nucleophilic substitution at the 5-position proceeds through a classic SN2 mechanism when primary nucleophiles are employed. The reaction pathway involves direct displacement of the bromide ion by the incoming nucleophile, resulting in inversion of configuration at the carbon center . The methyl group at the 1-position provides electronic stabilization through inductive effects while minimizing steric hindrance to the approaching nucleophile.

The reactivity of the 5-bromo position is enhanced by the electron-deficient nature of the imidazole ring system. The two nitrogen atoms in the ring create a π-deficient aromatic system that stabilizes negative charge development during the transition state. This electronic activation makes the bromine atom more susceptible to nucleophilic displacement compared to simple alkyl bromides [2] [3].

Grignard Reactions

One of the most synthetically useful transformations involves the reaction with Grignard reagents. (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol readily undergoes nucleophilic substitution with ethylmagnesium bromide to form intermediates suitable for ketone synthesis . The reaction proceeds under mild conditions with tetrahydrofuran as the solvent at room temperature, requiring only 20 minutes of stirring to achieve complete conversion.

The reaction mechanism involves coordination of the Grignard reagent to the electrophilic carbon bearing the bromine atom, followed by nucleophilic attack and bromide elimination. The resulting organometallic intermediate can be subsequently quenched with various electrophiles to generate ketones, aldehydes, or other carbonyl compounds .

Cyanide Substitution

Nucleophilic substitution with cyanide ion represents another important transformation pathway. Related 5-bromo-1-methyl-4-nitroimidazole compounds undergo efficient cyanide displacement when treated with potassium cyanide in refluxing methanol [4]. The reaction typically achieves yields of 56-76% and provides access to valuable nitrile intermediates that can be further transformed through hydrolysis or reduction reactions.

The success of cyanide substitution depends on the electronic properties of the imidazole ring and the nature of other substituents present. The presence of electron-withdrawing groups such as nitro substituents at the 4-position significantly enhances the reactivity of the 5-bromine toward nucleophilic displacement [4].

Thiol Nucleophiles

Sulfur nucleophiles also participate in substitution reactions at the 5-position, though these transformations typically require more forcing conditions. Arylthiols can displace bromo groups from 5-bromo-4-nitroimidazole derivatives under basic conditions, with the bromo compounds showing slightly higher reactivity than their iodo analogues [3]. The reaction proceeds through direct nucleophilic attack of the thiolate anion on the carbon bearing the halogen.

Oxidation-Reduction Behavior of Hydroxymethyl Group

The hydroxymethyl group at the 2-position of the imidazole ring represents a versatile functional group that can undergo various oxidation and reduction transformations. This primary alcohol functionality provides access to aldehydes, carboxylic acids, and other oxidized derivatives through carefully controlled reaction conditions.

Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate represents one of the most reliable methods for oxidizing imidazole-containing primary alcohols to the corresponding aldehydes. The reaction of 2-(hydroxymethyl)imidazole derivatives with PCC in dichloromethane at room temperature provides good yields of the corresponding aldehydes without over-oxidation to carboxylic acids [5] [6].

The mechanism involves formation of a chromate ester intermediate through nucleophilic attack of the alcohol oxygen on the electrophilic chromium center. This is followed by β-elimination to generate the aldehyde product and reduced chromium species. The mild conditions and selectivity of PCC make it particularly suitable for imidazole substrates, which can be sensitive to harsh oxidizing conditions [5].

Swern Oxidation

The Swern oxidation provides an alternative method for converting the hydroxymethyl group to an aldehyde under exceptionally mild conditions. This transformation employs oxalyl chloride and dimethyl sulfoxide (DMSO) followed by treatment with triethylamine to effect the oxidation [7] [8]. The reaction proceeds at low temperatures (-60°C) and is compatible with a wide range of functional groups, making it ideal for sensitive imidazole derivatives.

The mechanism begins with formation of a reactive sulfonium intermediate from the reaction of oxalyl chloride with DMSO. The alcohol then attacks this electrophilic sulfur species, forming an alkoxysulfonium intermediate. Base-induced deprotonation generates a sulfur ylide, which undergoes intramolecular elimination to produce the aldehyde and dimethyl sulfide [7] [8].

Copper-TEMPO Oxidation

Aerobic oxidation using copper catalysts in combination with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) represents a more environmentally friendly approach to alcohol oxidation. This method utilizes ambient air as the ultimate oxidant and operates under mild conditions [9] [10]. The reaction shows particular effectiveness with benzylic alcohols and can achieve yields of 70-76% for the conversion of primary alcohols to aldehydes.

The catalytic cycle involves coordination of the alcohol to a copper(II) center, followed by hydrogen atom abstraction by TEMPO to generate the corresponding aldehyde. The reduced copper(I) species is reoxidized by molecular oxygen, completing the catalytic cycle. This method offers advantages in terms of sustainability and functional group tolerance [9] [10].

Autooxidation Processes

Under specific conditions, imidazole methanol derivatives can undergo autooxidation in the presence of sodium hydride and pyrazole in tetrahydrofuran. This process utilizes molecular oxygen from air to effect the oxidation and has been demonstrated to provide good yields of the corresponding aldehydes [6]. The reaction represents an economical approach to alcohol oxidation but requires careful control of reaction conditions to avoid over-oxidation.

Coordination Chemistry with Transition Metals

The imidazole ring system serves as an excellent ligand for transition metal coordination, with the nitrogen atoms providing donor sites for metal binding. The coordination behavior of (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol and related compounds has been extensively studied, revealing diverse binding modes and complex geometries.

Fundamental Coordination Principles

Only the imine nitrogen (N3) of the imidazole ring participates in metal coordination, as it possesses the necessary lone pair of electrons for σ-donation to metal centers [11]. The pyrrole-type nitrogen (N1) is not basic and does not coordinate to metals under normal conditions. The basicity of the coordinating nitrogen can be quantified by the pKa of the protonated imidazolium cation, which is approximately 6.95, placing imidazole intermediate between pyridine (pKa = 5.23) and ammonia (pKa = 9.24) [11].

Imidazole functions as a pure σ-donor ligand and is classified as a hard ligand according to the hard-soft acid-base principle. This classification makes imidazole particularly suitable for coordination to hard metal centers such as early transition metals in high oxidation states, though complexes with soft metals are also well-documented [11].

Homoleptic Complexes

Many transition metals form homoleptic complexes with imidazole ligands, where multiple imidazole molecules coordinate to a single metal center. These complexes have been characterized by X-ray crystallography and show diverse coordination numbers and geometries depending on the metal ion [11].

Iron(II) forms the octahedral complex [Fe(imidazole)6]2+, which has been extensively studied as a model for biological iron centers. The complex exhibits high stability and serves as a useful starting material for the synthesis of more complex iron-containing systems [11]. Similar octahedral complexes are formed by cobalt(II), nickel(II), zinc(II), and cadmium(II), demonstrating the versatility of imidazole as a coordinating ligand.

Copper(II) exhibits a preference for square planar geometry, forming [Cu(imidazole)4]2+ complexes. This geometry reflects the d9 electronic configuration of copper(II) and the Jahn-Teller distortion that favors square planar over octahedral coordination [11] [12]. The copper-imidazole bond distances and angles have been precisely determined through crystallographic studies, providing valuable structural information for understanding metal-ligand interactions.

Chelating Imidazole Ligands

The incorporation of additional donor groups into imidazole-based ligands creates chelating systems that can form more stable complexes with transition metals. The hydroxymethyl group in (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol provides a potential additional coordination site, though this typically requires deprotonation to generate an alkoxide donor [14].

Bis(imidazole) ligands such as bis(N-imidazolyl)methane and 1,4-bis(N-imidazolyl)butane have been employed to create three-dimensional coordination architectures. These systems demonstrate the ability of imidazole ligands to bridge multiple metal centers, leading to extended network structures with interesting magnetic and catalytic properties [14].

Biological Relevance

The coordination chemistry of imidazole derivatives has profound biological significance, as histidine residues in proteins contain imidazole side chains that coordinate to metal cofactors in enzymes. The study of synthetic imidazole-metal complexes provides insights into the structure and function of metalloproteins and metalloenzymes [15] [16].

Computational studies have been employed to understand the binding affinities and coordination preferences of different metal ions with imidazole ligands. These investigations reveal the importance of ligand-ligand interactions and metal-π stacking in determining the stability and geometry of metal-imidazole complexes [15] [16].

Cross-Coupling Reactions for Heterocyclic Diversification

The bromine atom at the 5-position of (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These transformations provide powerful methods for installing diverse substituents at the 5-position, enabling the preparation of functionalized imidazole derivatives with potential applications in medicinal chemistry and materials science.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction represents one of the most versatile and widely used cross-coupling methodologies for imidazole derivatives. This transformation involves the palladium-catalyzed coupling of the 5-bromo compound with organoborane reagents to form new carbon-carbon bonds [17] [18].

The reaction of 5-bromo-1-methyl-1H-imidazole with phenylboronic acid under optimized conditions provides excellent yields of the corresponding 5-arylimidazole products. Typical reaction conditions employ 2-propanol as solvent at 40°C with conventional heating or microwave irradiation [19]. The mild reaction conditions and broad substrate scope make this transformation particularly attractive for late-stage functionalization of complex molecules.

The mechanism involves oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoborane reagent. The resulting diorganopalladium intermediate undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst [17] [18]. The process is facilitated by the electron-deficient nature of the imidazole ring, which accelerates the oxidative addition step.

Sonogashira Coupling

The Sonogashira reaction provides access to alkyne-substituted imidazoles through the palladium-catalyzed coupling of 5-bromo-1-methyl-1H-imidazole with terminal alkynes. This transformation is particularly valuable for the preparation of π-conjugated systems and precursors to more complex heterocyclic structures [20].

A highly efficient one-pot sequential bromination-Sonogashira coupling protocol has been developed for the regioselective C-5 alkynylation of imidazoles. The process involves initial bromination of 1-methyl-1H-imidazole with N-bromosuccinimide, followed by in situ Sonogashira coupling with terminal alkynes [20]. This methodology achieves yields of 58-81% over two steps and provides access to diverse alkynyl-substituted imidazoles.

The reaction mechanism involves the formation of a π-alkyne-palladium complex, followed by insertion of the alkyne into the palladium-carbon bond. The process is co-catalyzed by copper, which facilitates the formation of the active alkynyl-copper intermediate that undergoes transmetalation with the palladium complex [20].

Heck Reaction

The Heck reaction enables the coupling of 5-bromo-1-methyl-1H-imidazole with alkenes to form vinyl-substituted imidazoles. This transformation has been successfully applied to both activated and unactivated alkenes, providing access to structurally diverse products [21] [22].

Imidazole and imidazoline derivatives can serve as effective N-donor ligands for palladium-catalyzed Heck reactions, with 2-methylimidazoline-palladium(II) chloride complexes showing particularly high catalytic activity [21]. The reaction can be conducted under aerobic conditions, making it practical for synthetic applications.

Amination Reactions

The copper-catalyzed amidation of 5-bromo-1-methyl-1H-imidazole represents an efficient method for introducing nitrogen-containing substituents. This transformation utilizes copper catalysis to effect C-N bond formation between the halogenated imidazole and various amide nucleophiles [23].

The reaction conditions are mild and compatible with a range of functional groups, making it suitable for the synthesis of bioactive compounds. The methodology has been applied to the preparation of chiral imidazole nucleophilic catalysts, demonstrating its utility in accessing complex molecular architectures [23].

Direct C-H Functionalization

Alternative approaches to cross-coupling involve direct C-H functionalization of unhalogenated imidazole derivatives. This strategy avoids the need for pre-activation of the substrate and can provide more atom-economical routes to substituted imidazoles [24].

XLogP3

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(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol

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Last modified: 08-15-2023

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